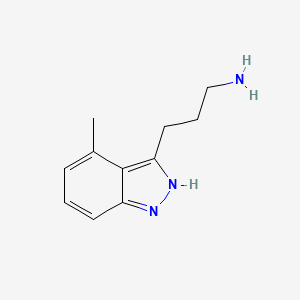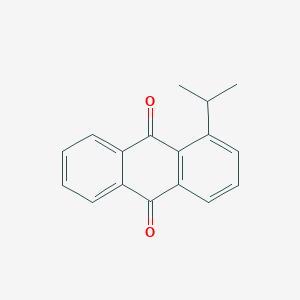
1-(Propan-2-yl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ISOPROPYLANTHRACENE-9,10-DIONE is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an isopropyl group at the 1-position and two ketone groups at the 9 and 10 positions of the anthracene core. Anthracene derivatives have been widely studied due to their unique photophysical properties and applications in various fields such as organic electronics, dyes, and photochemistry .
Métodos De Preparación
The synthesis of 1-ISOPROPYLANTHRACENE-9,10-DIONE typically involves the functionalization of the anthracene core. One common method is the Friedel-Crafts acylation reaction, where anthracene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the isopropyl group at the 1-position. Subsequent oxidation of the anthracene core at the 9 and 10 positions can be achieved using reagents like chromium trioxide or potassium permanganate to form the dione structure .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Análisis De Reacciones Químicas
1-ISOPROPYLANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the dione groups back to hydroxyl groups, forming dihydroxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-ISOPROPYLANTHRACENE-9,10-DIONE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-ISOPROPYLANTHRACENE-9,10-DIONE involves its interaction with molecular targets through its aromatic and carbonyl groups. These interactions can lead to the formation of reactive oxygen species (ROS) and the induction of oxidative stress in biological systems. The compound can also intercalate into DNA, disrupting its function and leading to cell death in cancer cells .
Comparación Con Compuestos Similares
1-ISOPROPYLANTHRACENE-9,10-DIONE can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in OLEDs.
9,10-Anthraquinone: Widely used in the dye industry and as a precursor for various chemical syntheses.
1-Methylanthracene-9,10-dione: Similar in structure but with a methyl group instead of an isopropyl group, affecting its reactivity and applications.
The uniqueness of 1-ISOPROPYLANTHRACENE-9,10-DIONE lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
52868-95-8 |
|---|---|
Fórmula molecular |
C17H14O2 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
1-propan-2-ylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O2/c1-10(2)11-8-5-9-14-15(11)17(19)13-7-4-3-6-12(13)16(14)18/h3-10H,1-2H3 |
Clave InChI |
FXUKGDZKAQHTRY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


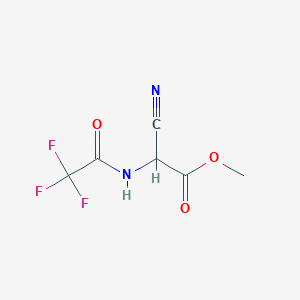

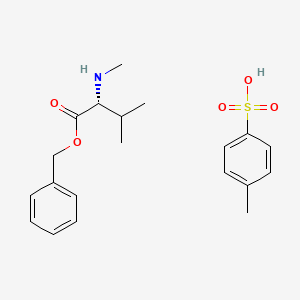
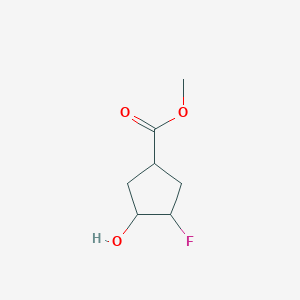
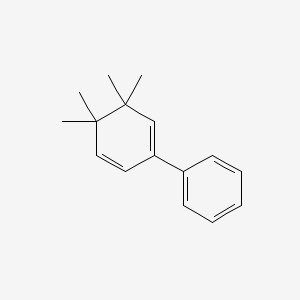
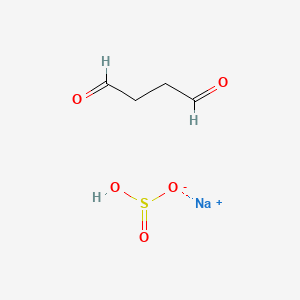
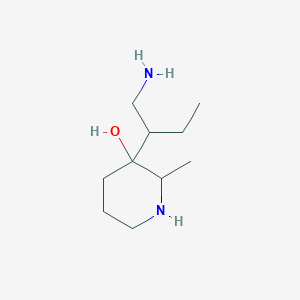

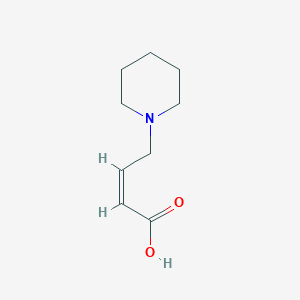
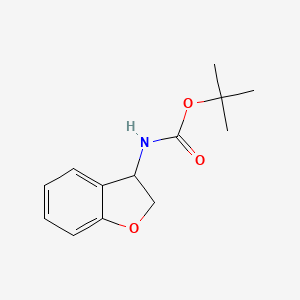
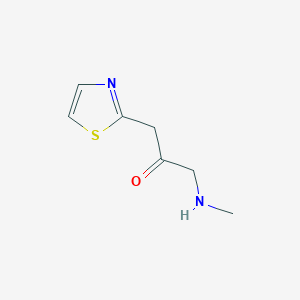
![Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B13145951.png)
